![molecular formula C6HBrClF3O2S B2411456 6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride CAS No. 874880-56-5](/img/structure/B2411456.png)
6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride
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Overview
Description
6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is a chemical compound with the formula C6HBrClF3O2S and a molecular weight of 309.49 . It is used for research purposes and is not intended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromo, trifluoro, and sulfonyl chloride groups . The SMILES representation of the molecule is C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)F)F .Scientific Research Applications
Palladium-Catalyzed Arylation
6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is used in palladium-catalyzed desulfitative arylation processes. This reaction is significant for producing arylated heteroarenes without cleaving the C–Br bonds, which allows for further transformations (Skhiri et al., 2015). The reaction's effectiveness in coupling with heteroarenes without disrupting C–Br or C–I bonds has been noted, showcasing its regioselectivity and broad applicability in organic synthesis.
Synthesis of Complex Molecules
This compound serves as a building block for more complex molecules. For instance, it plays a role in the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a crucial component of penoxsulam (Huang et al., 2019). This underlines its importance in synthesizing specialized chemical compounds.
Photochemical Studies
In photochemical studies, similar halobenzenesulfonyl chlorides have been used to investigate reactions like the HCl-catalyzed photoreduction of 4-bromonitrobenzene, shedding light on the intricate mechanisms of such photochemical reactions (Wubbels et al., 1988).
Grignard Reagent Formation
In organometallic chemistry, compounds like 1-bromo-2,6-bis(chloromagnesiomethyl)benzene have been used to attempt the formation of tri-Grignard reagents, highlighting its role in advanced organometallic syntheses (De Boer et al., 2001).
Solid-Phase Synthesis
Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and halobenzenesulfonyl chloride have been utilized in solid-phase synthesis. This process facilitates the creation of diverse privileged scaffolds through unusual rearrangements (Fülöpová & Soural, 2015).
Development of Fluorinated Compounds
Halobenzenesulfonyl chlorides play a role in the electrophilic fluorination of highly functionalized pyrroles, contributing to the development of fluorinated compounds with potential applications in various fields (Barnes et al., 1994).
Safety and Hazards
properties
IUPAC Name |
6-bromo-2,3,4-trifluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3O2S/c7-2-1-3(9)4(10)5(11)6(2)14(8,12)13/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZDTVNVOMJJSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride |
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